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Compound of Interest

Compound Name: Estrane

Cat. No.: B1239764 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of

steroid nomenclature, as governed by the International Union of Pure and Applied Chemistry

(IUPAC), is fundamental. This guide focuses on the core principles of naming estrane, the C18

steroid parent that forms the structural basis for all estrogenic hormones.

The Estrane Core Structure
Estrane is a saturated tetracyclic hydrocarbon with the molecular formula C₁₈H₃₀.[1] Its

structure consists of three six-membered cyclohexane rings (A, B, C) and one five-membered

cyclopentane ring (D), fused together to form a cyclopenta[a]phenanthrene nucleus.[1][2][3] A

key feature distinguishing estrane from other steroid parent structures like androstane is the

absence of a methyl group at the C-10 position.[1][4] It possesses a single methyl group at the

C-13 position.[5] This structure is also referred to as 19-norandrostane.[1][4]

The standard numbering of the carbon atoms and lettering of the rings in the steroid nucleus is

a critical first step in nomenclature, as shown below.[3][6]

Fundamental IUPAC Naming Principles
The systematic naming of an estrane derivative follows a hierarchical set of IUPAC rules that

define its stereochemistry, functional groups, and any structural modifications.

The foundation of the name is the parent hydrocarbon. For C18 steroids without a methyl group

at C-10, the parent name is estrane.[5] This name implies a specific and conserved
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stereochemistry at the ring junctions: 8β, 9α, 10β, 13β, and 14α, unless stated otherwise.[6]

Stereochemistry is a critical aspect of steroid nomenclature, defining the three-dimensional

arrangement of atoms.

α/β Notation: This is the most common method for describing the orientation of substituents

on the steroid ring system.[2]

β-orientation signifies that the substituent is "above" the plane of the ring system, pointing

towards the same side as the angular methyl group at C-13. These bonds are represented

by solid or heavy wedges.[7]

α-orientation indicates the substituent is "below" the plane of the ring, on the opposite side

of the C-13 methyl group. These bonds are shown with dashed or hashed lines.[7]

A/B Ring Junction (C-5): Estrane can exist as two primary isomers based on the

configuration of the hydrogen atom at C-5.[1]

5α-estrane: The hydrogen at C-5 is in the α-position (below the plane), resulting in a trans

fusion between the A and B rings. This creates a relatively flat, linear molecular shape.[1]

5β-estrane: The hydrogen at C-5 is in the β-position (above the plane), leading to a cis

fusion between the A and B rings. This results in a bent molecular shape.[1]

Unknown Configuration: If the configuration at a specific center is unknown, the Greek letter

xi (ξ) is used as a prefix.[6] For example, a hydroxyl group at C-3 with an unknown

orientation would be named 3-ξ-hydroxy.

The presence of double or triple bonds is indicated by changing the "-ane" suffix of the parent

name to "-ene" or "-yne", respectively.[8] The position of the double bond is specified by the

lower number of the two carbon atoms involved, placed before the suffix.[3][9]

Example: A double bond between C-1 and C-2 in the A ring of estrane would be named estr-

1-ene.

Multiple Double Bonds: If multiple double bonds are present, prefixes like "diene" or "triene"

are used. For instance, the aromatic A ring of estrogens is denoted as estra-1,3,5(10)-triene.
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[10]

Functional groups are designated using prefixes or suffixes according to IUPAC priority rules.

[8][11]

Suffixes: The principal functional group is denoted by a suffix. Common examples in estrane
derivatives include:

-ol for a hydroxyl group (-OH).

-one for a carbonyl group (C=O).

-oic acid for a carboxyl group (-COOH).

Prefixes: Other functional groups are named using prefixes.

hydroxy- for -OH (when not the principal group).

oxo- for C=O (when not the principal group).[2]

Example: Estrone, which has a hydroxyl group at C-3 and a ketone at C-17 on an estra-

1,3,5(10)-triene core, is systematically named 3-hydroxyestra-1,3,5(10)-trien-17-one.[12]

Nor-: This prefix indicates the removal of a carbon atom from the steroid skeleton.[13] For

example, 19-norandrostane is another name for estrane, signifying the absence of the C-19

methyl group.[1]

Homo-: Indicates the addition of a CH₂ group, expanding a ring.

Seco-: Denotes the cleavage or breaking of a ring bond.[14]

Quantitative Data
While nomenclature is a qualitative system of rules, the resulting isomers have distinct physical

and chemical properties that can be quantified. The table below presents key properties for the

parent estrane molecule and two of its most significant derivatives, estrone and estradiol.
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Property 5α-Estrane Estrone 17β-Estradiol

IUPAC Name

(8S,9S,10R,13S,14S)-

13-Methyl-

tetradecahydro-1H-

cyclopenta[a]phenant

hrene

3-Hydroxyestra-

1,3,5(10)-trien-17-

one[12]

Estra-1,3,5(10)-triene-

3,17β-diol

Molecular Formula C₁₈H₃₀[1] C₁₈H₂₂O₂[12] C₁₈H₂₄O₂

Molecular Weight 246.43 g/mol [1] 270.37 g/mol 272.38 g/mol

Stereochemistry at C5 5α (trans)[1] N/A (Aromatic A-ring) N/A (Aromatic A-ring)

Experimental Protocols for Structure Elucidation
The correct IUPAC name for a novel or synthesized estrane derivative depends on the

unambiguous determination of its molecular structure and stereochemistry. Nuclear Magnetic

Resonance (NMR) spectroscopy and X-ray crystallography are the definitive methods for this

purpose.

This generalized protocol outlines the steps for characterizing an estrane derivative.[15]

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a high-quality NMR tube.

Data Acquisition: A suite of 1D and 2D NMR experiments is required on a high-field

spectrometer (≥400 MHz).

1D ¹H NMR: Provides information on the number of different proton environments and

their coupling patterns.

1D ¹³C NMR & DEPT: Identifies the number of carbon environments and distinguishes

between CH, CH₂, and CH₃ groups.
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2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks,

helping to trace out the spin systems within each ring of the steroid.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and

¹³C atoms, allowing for the assignment of carbons based on their attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for connecting the different

fragments of the molecule and confirming the overall carbon skeleton.

2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect

Spectroscopy): Provides information about protons that are close in space, which is

essential for determining the relative stereochemistry (e.g., distinguishing between α and β

substituents).[16][17]

Data Analysis and Structure Assignment:

Integrate the ¹H NMR spectrum to determine the relative number of protons.

Assign the signals in the ¹H and ¹³C spectra using the 2D correlation data (COSY, HSQC,

HMBC).

Use the NOESY/ROESY correlations to establish the stereochemical relationships

between substituents and at ring junctions. For example, a strong NOE between the C-18

methyl protons and a proton at C-8 would confirm the β-orientation of that proton.

Combine all data to build the final structure, which then allows for the assignment of the

correct IUPAC name.

This technique provides the absolute three-dimensional structure of a molecule.[18]

Crystal Growth: Grow a single, high-quality crystal of the estrane derivative. This is often the

most challenging step and may involve techniques like slow evaporation, vapor diffusion, or

cooling of a saturated solution.

Mounting and Data Collection:

Mount a suitable crystal on a goniometer head.[19]
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Place the crystal in a stream of cold nitrogen (typically 100-170 K) to minimize thermal

motion.[19]

Collect X-ray diffraction data using a diffractometer by rotating the crystal in a beam of

monochromatic X-rays.[18]

Structure Solution and Refinement:

Process the raw diffraction data to obtain a set of structure factors.

Solve the "phase problem" using computational methods to generate an initial electron

density map.

Build an atomic model into the electron density map.

Refine the model computationally to achieve the best fit between the calculated and

observed diffraction data.[19]

Analysis: The final refined structure provides precise bond lengths, bond angles, and the

absolute stereochemistry of the molecule, confirming its identity and enabling definitive

IUPAC naming.[20]

Visualizations
The following diagrams illustrate the logical relationships in estrane nomenclature.
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Caption: A flowchart illustrating the logical steps for deriving the IUPAC name of an estrane
derivative.
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Caption: Relationship between the parent estrane core and key biologically active estrogen

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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